molecular formula C10H2F16O2 B140836 3H,3H-Perfluorodecane-2,4-dione CAS No. 147874-76-8

3H,3H-Perfluorodecane-2,4-dione

Cat. No.: B140836
CAS No.: 147874-76-8
M. Wt: 458.1 g/mol
InChI Key: ZFNFUONJWJUELL-UHFFFAOYSA-N
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Description

3H,3H-Perfluorodecane-2,4-dione is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,3H-Perfluorodecane-2,4-dione typically involves the fluorination of decane-2,4-dione. The process can be carried out using elemental fluorine or fluorinating agents such as sulfur tetrafluoride. The reaction is usually conducted under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety of workers and the environment due to the hazardous nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

3H,3H-Perfluorodecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3H,3H-Perfluorodecane-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

    Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues.

    Industry: Utilized in the production of fluorinated polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 3H,3H-Perfluorodecane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and stability. The pathways involved may include the formation of stable complexes with metal ions and the modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoropropane-2,4-dione
  • 1,1,1,3,3,3-Hexafluorobutane-2,4-dione
  • 1,1,1,3,3,3-Hexafluoropentane-2,4-dione

Uniqueness

3H,3H-Perfluorodecane-2,4-dione is unique due to its higher degree of fluorination compared to similar compounds. This results in enhanced stability and distinct reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F16O2/c11-4(12,2(27)1-3(28)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNFUONJWJUELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379791
Record name 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147874-76-8
Record name 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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